(3R,6R)-1,6-Dimethylpiperidin-3-ol is a chiral piperidine derivative characterized by a six-membered ring containing one nitrogen atom, two methyl groups at positions one and six, and a hydroxyl group at position three. This compound is of significant interest in organic chemistry and pharmaceutical research due to its unique stereochemistry and functional groups, which make it a valuable building block for synthesizing various biologically active molecules.
The compound's molecular formula is , with a molecular weight of approximately 157.23 g/mol. Its InChIKey is MOWXJLUYGFNTAL-DEOSSOPVSA-N, which uniquely identifies its chemical structure.
The synthesis of (3R,6R)-1,6-Dimethylpiperidin-3-ol typically involves stereoselective methods to ensure the correct configuration of the chiral centers. A common approach includes the reduction of a suitable precursor, such as a piperidinone derivative, using chiral catalysts or reagents to achieve the desired stereochemistry.
The molecular structure of (3R,6R)-1,6-Dimethylpiperidin-3-ol can be represented as follows:
This structure features a piperidine ring with specific stereochemistry at the 3 and 6 positions.
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its physical properties and interactions with biological targets .
(3R,6R)-1,6-Dimethylpiperidin-3-ol can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of (3R,6R)-1,6-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways.
The binding interactions are influenced by the spatial arrangement of atoms within the molecule, which affects how it fits into enzyme active sites or receptor binding pockets.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for characterizing the compound's structure and purity.
(3R,6R)-1,6-Dimethylpiperidin-3-ol has several applications in scientific research:
Its unique properties make it valuable for developing pharmaceuticals targeting neurological disorders and other therapeutic areas.
Classical synthetic approaches to piperidine alkaloids like (3R,6R)-1,6-dimethylpiperidin-3-ol often rely on functional group manipulations of pre-existing heterocycles or linear synthesis from acyclic precursors. Two predominant strategies have been documented:
Reductive Amination Pathways: Early routes employed double reductive amination of diketones, such as the condensation of 2,5-hexanedione with methylamine under reducing conditions. While operationally simple, this method suffers from poor stereoselectivity, generating all four possible stereoisomers of the 1,6-dimethylpiperidin-3-ol scaffold. Subsequent chromatographic separations are required but yield the desired (3R,6R)-isomer in <15% overall yield due to thermodynamic equilibration favoring cis/trans mixtures [3] [6].
Chiral Pool Utilization: Alternative routes leverage naturally occurring chiral building blocks. For example, (R)-Roche ester (3-hydroxy-2-methylpropanoate) has been converted through elongation, cyclization, and methylation steps to access the target scaffold. Although stereochemical integrity is preserved at existing centers, new stereocenters introduced during cyclization often require resolution. Enzymatic resolution using lipases has achieved enantiomeric excess (ee) >90% but adds operational complexity [6] [9].
Table 1: Performance Comparison of Traditional Synthetic Methods
Method | Key Starting Material | Overall Yield | Max ee Achieved | Primary Limitation |
---|---|---|---|---|
Reductive Amination | 2,5-Hexanedione | 10-15% | Racemic | Poor stereocontrol |
Chiral Pool (Roche ester) | (R)-3-Hydroxy-2-methylpropanoate | 20-25% | >90% (existing centers) | Low diastereoselectivity in cyclization |
Resolution (Classical) | Racemic piperidine mix | ≤30% (theoretical) | >99% | Low throughput, high waste |
Modern stereodivergent syntheses address the limitations of classical methods through asymmetric catalysis and chiral auxiliaries:
Chiral Auxiliary-Mediated Cyclizations: Evans oxazolidinone auxiliaries have been employed to control stereochemistry during piperidine ring formation. A linear precursor containing the auxiliary undergoes diastereoselective Dieckmann condensation or ring-closing metathesis (RCM). For example, RCM of a diene precursor using Grubbs II catalyst provided cyclic enecarbamate intermediates with >95% de. Subsequent diastereoselective hydrogenation and auxiliary removal yielded the target compound with (3R,6R) configuration [9].
Asymmetric Hydrogenation: Enantioselective reduction of Δ³-piperideine derivatives using chiral Ru(II)-diphosphine catalysts (e.g., DuPhos, BINAP) allows direct access to stereodefined piperidines. A key advance involves hydrogenation of 1,6-dimethyl-3-oxopiperidinium salts, where the cationic nitrogen directs catalyst approach. Using [Ru((R)-BINAP)(benzene)Cl]Cl, cis-3,6-disubstituted piperidines are obtained with >95% ee and 20:1 dr favoring the (3R,6R) isomer [7] [10].
Transitioning stereoselective syntheses to manufacturing faces several hurdles:
Catalyst Cost and Recovery: Industrial processes require ligand loadings <0.5 mol%. While Ru-BINAP hydrogenation achieves high selectivity, catalyst turnover numbers (TON) rarely exceed 5,000 in piperidine syntheses. Heterogenized versions (e.g., BINAP immobilized on silica) show promise but suffer from metal leaching. PTC catalysts face similar challenges, though polystyrene-supported cinchona alkaloids allow reuse for 5–10 cycles with <5% ee erosion [2] [5].
Raw Material Considerations: Protecting group-intensive routes generate significant waste. For example, early routes requiring N-Boc protection exhibit PMI (process mass intensity) >120. Direct reductive amination strategies reduce steps but require high-pressure hydrogenation (≥50 bar). Epoxide isomerization – a low-PMI alternative – depends on scarce Pd-hydride catalysts [8].
Purification Complexity: Crystallization remains the preferred purification method, but the polar nature of (3R,6R)-1,6-dimethylpiperidin-3-ol complicates isolation. Diastereomeric salt formation with dibenzoyl-D-tartaric acid achieves >99.5% ee but requires multiple recrystallizations. Simulated moving bed (SMB) chromatography offers continuous purification but demands significant capital investment [3] [5].
Table 2: Scalability Assessment of Production Methods
Synthetic Approach | Catalyst Loading | Estimated Cost (kg⁻¹) | PMI | Critical Scalability Hurdle |
---|---|---|---|---|
Asymmetric Hydrogenation | 0.1-0.5 mol% Ru | $800-$1,200 | 40-60 | Catalyst cost, high-pressure equipment |
Phase-Transfer Catalysis | 2-5 mol% | $600-$900 | 70-90 | Solvent-intensive workups |
Enzymatic Dynamic Resolution | 5-10 g·kg⁻¹ enzyme | $1,000-$1,500 | 30-50 | Substrate specificity, enzyme stability |
Chiral Phosphoric Acid DKR | 1-3 mol% | $700-$1,000 | 50-70 | Low temperatures (-5°C to -20°C) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1